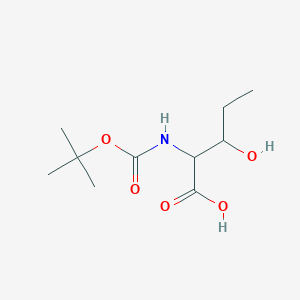

Boc-2-amino-3-hydroxypentanoic acid

Description

Context within Unnatural Amino Acid Derivatives in Synthetic Chemistry

Unnatural amino acids (UAAs) are amino acids that are not among the 20 proteinogenic amino acids encoded by the standard genetic code. These synthetically created or naturally occurring non-proteinogenic amino acids are instrumental in modern drug discovery and biotechnology. Their structural diversity allows for the creation of novel peptides and other complex molecules with tailored properties. chemimpex.com The incorporation of UAAs like Boc-2-amino-3-hydroxypentanoic acid into peptides can lead to compounds with enhanced stability, improved biological activity, and unique conformational constraints. chemimpex.com This makes them invaluable tools in the development of new therapeutics, including antibiotics, antivirals, and anticancer drugs.

Significance of the tert-Butoxycarbonyl (Boc) Protecting Group in Amino Acid Chemistry

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acids during peptide synthesis and other organic transformations. peptide.com Its popularity stems from its ease of introduction and its stability under a variety of reaction conditions, yet it can be readily removed under specific acidic conditions, typically with trifluoroacetic acid (TFA). peptide.com This selective removal allows for the stepwise assembly of amino acids into a peptide chain without unintended side reactions. peptide.comnih.gov The Boc group's robustness and predictable cleavage make it a cornerstone of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research and pharmaceutical purposes. peptide.comnih.gov

Table 1: Properties of the Boc Protecting Group

| Property | Description |

| Introduction | The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. wisc.edu |

| Stability | It is stable to a wide range of nucleophiles and basic conditions. |

| Cleavage | The Boc group is labile to strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). peptide.comnih.gov |

| Application | It is extensively used in both solution-phase and solid-phase peptide synthesis. nih.gov |

Role of Chiral Hydroxylated Amino Acids as Synthons

Chiral hydroxylated amino acids, such as the core structure of Boc-2-amino-3-hydroxypentanoic acid, are valuable chiral synthons in organic synthesis. The presence of a hydroxyl group provides a handle for further chemical modifications, allowing for the construction of complex molecular architectures with a high degree of stereocontrol. These synthons are particularly important in the synthesis of natural products and their analogues, as well as in the development of peptidomimetics where the hydroxyl group can participate in hydrogen bonding interactions with biological targets. The stereochemistry of the hydroxyl and amino groups is crucial for the biological activity of the final molecule.

Overview of Stereoisomeric Forms and their Research Relevance

Boc-2-amino-3-hydroxypentanoic acid can exist in several stereoisomeric forms due to the presence of two chiral centers at the C2 and C3 positions. The specific spatial arrangement of the amino and hydroxyl groups in each stereoisomer significantly influences its chemical reactivity and biological activity. Researchers often synthesize and study individual stereoisomers to understand structure-activity relationships and to develop highly specific and potent therapeutic agents. For instance, different stereoisomers of a molecule can exhibit vastly different pharmacological profiles, with one being a potent drug and another being inactive or even toxic. The ability to selectively synthesize a particular stereoisomer is therefore a critical aspect of modern drug discovery.

Table 2: Stereoisomers of 2-amino-3-hydroxypentanoic acid

| Stereoisomer | CAS Number | Key Research Applications |

| (2S,3R)-2-amino-3-hydroxypentanoic acid | 929198-84-5 chemwhat.com | Building block for the synthesis of complex natural products and peptidomimetics. chemwhat.com |

| (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | 102507-17-5 chemicalbook.com | Used in proteomics research and as a biochemical for synthetic applications. scbt.com |

| (2S,3S)-2-amino-3-hydroxypentanoic acid | 10148-66-0 chemicalbook.com | Utilized in the synthesis of novel peptides and as a chiral intermediate. chemicalbook.comnih.gov |

| (2R,3R)-2-amino-3-hydroxypentanoic acid | N/A | Studied for its potential role in inducing specific peptide conformations. |

The stereoselective synthesis of these isomers is an active area of research, often employing chiral auxiliaries or stereoselective catalytic methods to achieve high enantiomeric and diastereomeric purity. wisc.edu The availability of these stereochemically pure building blocks is essential for advancing our understanding of biological processes and for the rational design of new and effective drugs. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO5 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

InChI |

InChI=1S/C10H19NO5/c1-5-6(12)7(8(13)14)11-9(15)16-10(2,3)4/h6-7,12H,5H2,1-4H3,(H,11,15)(H,13,14) |

InChI Key |

TZQRUGUIIVRFPY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C(=O)O)NC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Boc 2 Amino 3 Hydroxypentanoic Acid and Analogs

Stereocontrolled Synthesis of β-Hydroxy α-Amino Acids

The controlled synthesis of β-hydroxy α-amino acids is crucial as their biological activity is often dependent on their specific stereochemistry. nih.gov These non-proteinogenic amino acids are integral components of various natural products, including antibiotics and enzyme inhibitors. researchgate.net Consequently, numerous strategies have been developed to achieve high levels of stereoselectivity in their synthesis. These methods aim to control both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the newly formed stereocenters.

Chiron Approaches and Chiral Pool Strategies

The chiron approach is a synthetic strategy that utilizes readily available, enantiomerically pure natural products as starting materials. google.com This "chiral pool" includes compounds like amino acids, sugars, and terpenes. nih.gov By starting with a molecule that already possesses the desired chirality at one or more centers, the number of synthetic steps can be reduced, and the stereochemical outcome can be more easily controlled. nih.gov For the synthesis of β-hydroxy α-amino acids, proteinogenic amino acids and their derivatives are often employed as chiral precursors. researchgate.net For instance, enantiopure α-hydroxy acids can be used to direct the stereoselective synthesis of (2S,3S)-β-hydroxy-α-amino acids. nih.gov This strategy leverages the inherent chirality of the starting material to induce the formation of the desired stereoisomer in subsequent reactions.

Asymmetric Synthesis and Catalysis

Asymmetric synthesis involves the use of a chiral agent to influence the stereochemical course of a reaction, leading to the preferential formation of one enantiomer or diastereomer. In the context of β-hydroxy α-amino acid synthesis, this is often achieved through catalysis. Chiral catalysts, which can be metal complexes or purely organic molecules (organocatalysts), create a chiral environment that directs the approach of the reactants. nih.gov

Cinchona alkaloid-derived chiral ammonium (B1175870) salts have been shown to be effective catalysts for the asymmetric aldol (B89426) reaction of glycine (B1666218) equivalents, producing syn-diastereomers of β-hydroxy α-amino acids with good enantiomeric excess. nih.gov Brønsted base catalysis has also been successfully applied to the highly enantio- and syn-selective synthesis of β-hydroxy α-amino acids from glycine imine derivatives. researchgate.netresearchgate.net Furthermore, iridium-catalyzed asymmetric hydrogenation of α-dibenzylamino β-ketoesters provides access to chiral aryl β-hydroxy α-amino derivatives with excellent diastereo- and enantioselectivities.

Diastereoselective and Enantioselective Approaches

Achieving high levels of both diastereoselectivity and enantioselectivity is a key goal in the synthesis of β-hydroxy α-amino acids. Aldol reactions are a powerful tool for this purpose, as they form a carbon-carbon bond while creating up to two new stereocenters. researchgate.net The nucleophilic addition of enolates of tricyclic iminolactones, derived from natural camphor, to aldehydes has been shown to produce aldol adducts with high diastereoselectivity (up to >25:1 dr). Subsequent hydrolysis yields β-hydroxy-α-amino acids with excellent enantiomeric excesses (99% ee).

The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. For example, Brønsted base-catalyzed aldol reactions of glycine Schiff bases can provide syn-β-hydroxy α-amino acids with high diastereo- and enantioselectivity. researchgate.netresearchgate.net In contrast, some ruthenium-based catalysts can favor the formation of anti-β-hydroxy-α-amino acids.

Table 1: Diastereoselective and Enantioselective Synthesis of β-Hydroxy α-Amino Acids

| Reaction Type | Catalyst/Auxiliary | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Aldol Reaction | Tricyclic iminolactone | Up to >25:1 | 99% | |

| Aldol Reaction | Cinchona alkaloid-derived ammonium salt | Good | Good | nih.gov |

| Aldol Reaction | Brønsted base with glycine o-nitroanilide | High | High | researchgate.netresearchgate.net |

| Asymmetric Hydrogenation | Ir/f-phamidol | >99/1 | Up to >99% |

Dynamic Kinetic Resolution in Hydroxylated Amino Acid Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of the product with a theoretical yield of 100%. This process combines a rapid racemization of the starting material with a stereoselective reaction that consumes one of the enantiomers faster than the other.

In the synthesis of hydroxylated amino acids, DKR is often applied to the asymmetric hydrogenation of α-amino-β-keto esters. Ruthenium and iridium complexes with chiral phosphine (B1218219) ligands are effective catalysts for this transformation, affording anti-β-hydroxy-α-amino acids with high enantiomeric purity. This method has been successfully applied to the synthesis of C-3 hydroxylated arginine derivatives, where a β-ketoester precursor undergoes DKR using an (R)-SEGPHOS/Ru(II) catalyst to yield the product in high diastereomeric and enantiomeric excess.

Table 2: Dynamic Kinetic Resolution in the Synthesis of Hydroxylated Amino Acids

| Substrate | Catalyst System | Product Stereochemistry | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| α-Amino-β-keto esters | Ru-axially chiral phosphine | anti | High | High | |

| α-Amino-β-keto esters | Ir/f-phamidol | syn | >99/1 | >99% | |

| β-Ketoester precursor for hydroxy-Arg | (R)-SEGPHOS/Ru(II) | (2S,3R) | - | High | |

| β-Ketoester precursor for hydroxy-Arg | (R,R)-ligand/Ru(II) | (2R,3R) | 9.7:1 | 99% |

Approaches to the 3-Hydroxypentanoic Acid Backbone

Synthesis from Imines Derived from D-Glyceraldehyde

A plausible and stereocontrolled approach to the 3-hydroxypentanoic acid backbone involves the use of chiral aldehydes, such as D-glyceraldehyde. The inherent chirality of D-glyceraldehyde can be used to direct the stereochemical outcome of subsequent reactions. A potential synthetic route would involve the formation of an imine from D-glyceraldehyde, followed by the diastereoselective addition of a suitable two-carbon nucleophile.

While a specific documented synthesis of Boc-2-amino-3-hydroxypentanoic acid from a D-glyceraldehyde-derived imine is not detailed in the provided search results, the general principle of diastereoselective additions to sugar-derived imines is an established strategy in organic synthesis. For instance, the addition of lithiated nucleophiles to imines derived from sugar lactams has been used to synthesize homoiminosugars and pipecolic acid analogues with good stereocontrol. This type of approach could be adapted for the synthesis of the desired 3-hydroxypentanoic acid backbone, where the stereochemistry at the hydroxyl-bearing carbon would be derived from the D-glyceraldehyde starting material.

Grignard Additions to Serine Aldehyde Equivalents

A notable strategy for synthesizing β-hydroxy-α-amino acids involves the nucleophilic addition of organometallic reagents, such as Grignard reagents, to chiral α-amino aldehydes, often derived from serine. These serine aldehyde equivalents serve as valuable electrophiles. The stereochemical outcome of these reactions can be influenced by the choice of protecting groups on the amino acid and the reaction conditions. aalto.fi

For instance, the addition of Grignar reagents to N,N-dibenzylamino aldehydes generally exhibits Felkin-Anh selectivity. aalto.fi This model predicts the formation of the syn-diastereomer. However, the presence of a chelating agent can reverse this selectivity, favoring the anti-Felkin product by forming a rigid, chelated intermediate. aalto.fi The choice of solvent also plays a critical role, with less coordinating solvents like diethyl ether often enhancing the chelation effect compared to more coordinating solvents like tetrahydrofuran (B95107) (THF). aalto.fi

A specific example involves the Grignard reaction of 2,4,5-trifluorophenyl magnesium bromide with a Weinreb amide derivative of L-aspartic acid. This approach, followed by a reduction step, allows for the synthesis of a chiral β-amino acid derivative while preserving the stereochemistry of the starting L-aspartic acid. researchgate.net

Table 1: Diastereoselectivity in Grignard Additions to α-Amino Aldehydes

| Aldehyde Protecting Group | Grignard Reagent | Conditions | Major Diastereomer | Reference |

|---|---|---|---|---|

| N,N-dibenzyl | Alkyl-MgBr | Standard | syn (Felkin-Anh) | aalto.fi |

| N,N-dibenzyl | Alkyl-MgBr | With chelating agent | anti (anti-Felkin) | aalto.fi |

Oxidation-Reduction Sequences for Diastereomeric Control

Oxidation-reduction sequences offer another powerful tool for controlling the diastereoselectivity in the synthesis of β-hydroxy-α-amino acids. This strategy typically involves the synthesis of an α-amino-β-ketoester, followed by a diastereoselective reduction of the ketone to introduce the hydroxyl group with a specific stereochemistry.

The reduction of α-amino ketones has been studied extensively, with the stereochemical outcome often depending on the choice of reducing agent and the protecting groups on the amino acid. aalto.fi For example, the reduction of a serine-derived β-ketoester with sodium borohydride (B1222165) at low temperatures can provide the anti-product, although sometimes with moderate selectivity. aalto.fi In some cases, switching to potassium borohydride has been shown to significantly improve selectivity. aalto.fi

A scalable synthesis of α-chloromethylketones from Boc-protected amino acid esters has been developed, which can then be converted to amino epoxides in a telescoped fashion. The reduction of these chloroketones typically proceeds with good diastereoselectivity, which can often be further enhanced by crystallization. aalto.fi

Table 2: Diastereoselective Reduction of α-Amino Ketones

| Substrate | Reducing Agent | Conditions | Major Diastereomer | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Serine-derived β-ketoester | Sodium borohydride | Cold temperature | anti | Mediocre | aalto.fi |

| Valine derivative | Potassium borohydride | - | - | Very good | aalto.fi |

| α-Chloromethylketone | Sodium borohydride | Ethanolic | syn | 4:1 | aalto.fi |

Incorporation and Manipulation of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acid synthesis. total-synthesis.com Its popularity stems from its stability under a variety of reaction conditions and its ease of removal under mild acidic conditions, making it orthogonal to other common protecting groups like Fmoc and Cbz. total-synthesis.com

The most common method for introducing the Boc group is through the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.comorganic-chemistry.orgcommonorganicchemistry.com This reaction can be performed under aqueous or anhydrous conditions, often in the presence of a base like triethylamine (B128534) or sodium hydroxide. total-synthesis.comorganic-chemistry.org The mechanism involves the nucleophilic attack of the amine on the electrophilic anhydride, with the subsequent decomposition of the carbonate leaving group into carbon dioxide and tert-butanol (B103910) providing a strong driving force for the reaction. total-synthesis.comcommonorganicchemistry.com

The Boc group is robust towards most nucleophiles and basic conditions, allowing for selective transformations at other parts of the molecule. organic-chemistry.org Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA). chemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group to form a stable tert-butyl carbocation. chemistrysteps.com

The use of the Boc protecting group is integral to many synthetic strategies for β-hydroxy-α-amino acids, including those involving Grignard additions and oxidation-reduction sequences, as it effectively masks the reactivity of the amino group during these transformations.

Chemoenzymatic and Enzymatic Synthesis Routes

Chemoenzymatic and enzymatic approaches are gaining prominence in the synthesis of non-canonical amino acids like Boc-2-amino-3-hydroxypentanoic acid due to their high stereoselectivity and environmentally benign nature. nih.govnih.gov These methods often require fewer steps and can be performed in aqueous media. nih.gov

Enzymes such as L-threonine (B559522) transaldolases (TAs) and serine hydroxymethyltransferases (SHMTs) have been utilized for the synthesis of β-hydroxy-α-amino acids. nih.govgoogle.com These enzymes catalyze the reversible aldol reaction between glycine and an aldehyde. nih.govgoogle.com By using high concentrations of glycine, the reaction can be driven towards the synthesis of the desired β-hydroxy-α-amino acid. nih.gov A key challenge with many native TAs is their low diastereoselectivity. nih.gov However, enzyme engineering efforts are underway to improve the diastereoselectivity and substrate scope of these biocatalysts. nih.govnih.gov For example, the promiscuous L-threonine transaldolase ObiH has shown excellent diastereomeric ratios (>20:1) in reactions with various aldehydes. nih.gov

Another enzymatic strategy involves the enantioselective hydrolysis of racemic amino acid amides using L-specific amidases, which can be used to produce both L- and D-α-amino acids. researchgate.net Furthermore, the reductive amination of α-keto acids using amino acid dehydrogenases is a powerful method for producing chiral amino acids with high enantioselectivity. nih.gov

Table 3: Enzymatic Synthesis of β-Hydroxy-α-Amino Acids

| Enzyme | Reaction Type | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| L-Threonine Transaldolase (e.g., ObiH) | Aldol addition | Glycine, Aldehydes | High diastereoselectivity | nih.gov |

| Serine Hydroxymethyltransferase (SHMT) | Aldol condensation | Glycine, Aldehydes | Enzymatic route | google.com |

| L-specific amidase | Enantioselective hydrolysis | Racemic amino acid amides | Access to L- and D-amino acids | researchgate.net |

Novel Synthetic Routes for N-Protected Amino Acids

Recent advancements in synthetic methodology have led to the development of novel routes for accessing N-protected β-amino acids. These methods often focus on improving efficiency and utilizing readily available starting materials. illinois.edu

One innovative approach is the palladium-catalyzed aminocarbonylation of alkenes. This method allows for the intermolecular synthesis of N-protected β-amino acid derivatives from simple olefins under a carbon monoxide atmosphere. illinois.edu Another strategy involves the nickel-catalyzed carboxylation of aziridines, providing a direct route to a variety of β-amino acids. illinois.edu

Radical-based syntheses are also emerging as a powerful tool. For example, a light-mediated, decarboxylative method has been developed for the synthesis of C-glyco-α-amino acids. nih.gov This catalyst-free reaction involves the addition of a C-centered radical to an α-imino ester derivative. nih.gov

Furthermore, a highly diastereoselective synthesis of (2S,3S)-β-hydroxy-α-amino acids has been achieved using a palladium(II)-catalyzed aza-Claisen rearrangement of allylic acetimidates. This process is directed by a MOM-ether and can achieve diastereomeric ratios of up to 14:1. rsc.org

Green Chemistry Principles in the Synthesis of Hydroxy Acids

The principles of green chemistry are increasingly being applied to the synthesis of hydroxy acids to develop more sustainable and environmentally friendly processes. rsc.orgresearchgate.net A key focus is on maximizing atom economy, which aims to incorporate the maximum amount of reactant atoms into the final product, thereby minimizing waste. acs.org

The use of enzymes in synthesis is a prime example of green chemistry in action. acs.org Biocatalytic routes often proceed under mild conditions, in aqueous solvents, and with high selectivity, reducing the need for protecting groups and hazardous reagents. nih.govnih.gov This aligns with the principles of using safer solvents and reducing derivatives. acs.org

Another green approach is the use of sustainable and renewable starting materials. For example, research has explored the synthesis of α-hydroxy acids through the dehydrogenative coupling of ethylene (B1197577) glycol, a sustainable C2 chemical, with various bio-alcohols, catalyzed by an iridium-N-heterocyclic carbene complex. nih.gov This catalytic system can also be recycled, further enhancing its sustainability. nih.gov

The development of solvent-free reaction conditions, such as those utilizing ultrasonic irradiation, also contributes to greener synthetic protocols by reducing energy consumption and the generation of toxic byproducts. rsc.org

Table 4: Mentioned Compounds

| Compound Name |

|---|

| Boc-2-amino-3-hydroxypentanoic acid |

| Serine |

| N,N-dibenzylamino aldehydes |

| L-aspartic acid |

| α-amino-β-ketoester |

| α-chloromethylketones |

| Di-tert-butyl dicarbonate (Boc₂O) |

| Trifluoroacetic acid (TFA) |

| Glycine |

| Ethylene glycol |

| 2,4,5-trifluorophenyl magnesium bromide |

| Weinreb amide |

| Sodium borohydride |

| Potassium borohydride |

| L-threonine transaldolase (TA) |

| Serine hydroxymethyltransferase (SHMT) |

| L-specific amidase |

| Amino acid dehydrogenase |

Applications in Advanced Organic Synthesis and Drug Design

Building Blocks in Peptide Synthesis and Peptidomimetics

The synthesis of peptides, both in solution and on a solid support, relies on the sequential coupling of amino acids. Boc-2-amino-3-hydroxypentanoic acid, a derivative of a β-hydroxy-α-amino acid, serves as a crucial component in this process, enabling the creation of modified peptides with unique properties.

Role in Solid-Phase Peptide Synthesis (SPPS) and Solution Phase Methods

Boc-2-amino-3-hydroxypentanoic acid is amenable to both solid-phase peptide synthesis (SPPS) and traditional solution-phase methods. youtube.comnih.gov In SPPS, the tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino functionality. This acid-labile group is stable under the coupling conditions but can be readily removed with acids like trifluoroacetic acid (TFA) to allow for the elongation of the peptide chain. nih.gov

The general cycle in Boc-based SPPS involves the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium (B1175870) salt, and coupling of the next Boc-protected amino acid. peptide.com However, the presence of the hydroxyl group in Boc-2-amino-3-hydroxypentanoic acid requires careful consideration to prevent unwanted side reactions. One potential side reaction during peptide synthesis involving hydroxyamino acids like threonine is O-acylation, although this is generally less of a concern with the Boc strategy compared to the Fmoc strategy. nih.gov Another potential issue is O-sulfonation of the hydroxyl group during the final cleavage from the resin if appropriate scavengers are not used, particularly when cleaving protecting groups from arginine residues. nih.gov

In solution-phase synthesis, the principles of protection, coupling, and deprotection are similar, offering a flexible approach for the synthesis of shorter peptides or fragments. rsc.org

Table 1: Comparison of Boc and Fmoc Strategies in Solid-Phase Peptide Synthesis

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | Acid-labile (TFA) | Base-labile (Piperidine) |

| Side-Chain Protection | Strong acid-labile (HF, TFMSA) | Acid-labile (TFA) |

| Orthogonality | Not fully orthogonal | Orthogonal |

| Cleavage from Resin | Harsh conditions (e.g., HF) | Mild acidic conditions |

| Side Reactions | Less prone to diketopiperazine formation | Prone to diketopiperazine formation with certain residues |

| Aggregation | Can be less problematic for hydrophobic peptides | Can be an issue for long or aggregating sequences |

Design and Synthesis of Conformationally Restricted Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. magtech.com.cn The incorporation of non-natural amino acids like 2-amino-3-hydroxypentanoic acid is a key strategy in the design of conformationally restricted peptidomimetics. lifechemicals.com

The hydroxyl group and the ethyl side chain of this amino acid can introduce specific steric and electronic constraints that influence the local conformation of the peptide backbone. mdpi.com This conformational restriction can lock the peptidomimetic into a bioactive conformation, leading to higher receptor affinity and selectivity. magtech.com.cn The design of such peptidomimetics often involves computational modeling to predict the conformational impact of incorporating the modified amino acid. nih.gov

Impact on Peptide Stability, Potency, and Selectivity

The introduction of β-hydroxy-α-amino acids into a peptide sequence can significantly impact its biological properties. The hydroxyl group can participate in new hydrogen bonding interactions with the target receptor, potentially increasing binding affinity and potency. nih.gov

Precursors for Bioactive Molecules and Pharmaceutical Development

Beyond its direct incorporation into peptides, Boc-2-amino-3-hydroxypentanoic acid serves as a versatile chiral building block for the synthesis of a range of bioactive molecules.

Intermediate in the Synthesis of Enzyme Inhibitors (e.g., Renin Inhibitors, Metalloaminopeptidase Inhibitors)

The β-hydroxy-α-amino acid scaffold is a key structural motif in many enzyme inhibitors. For instance, derivatives of 5-amino-4-hydroxy-pentanoic acid have been utilized in the development of potent renin inhibitors for the treatment of hypertension. google.com The hydroxyl group in these inhibitors often plays a crucial role in coordinating to the active site metal ion of the enzyme.

Similarly, this structural motif is found in inhibitors of metalloaminopeptidases. nih.gov Bestatin, a natural inhibitor of several aminopeptidases, contains a β-amino-α-hydroxy acid residue where the α-hydroxy group coordinates to the zinc ion in the enzyme's active site. nih.gov The synthesis of analogues of these natural inhibitors often employs protected β-hydroxy-α-amino acids like Boc-2-amino-3-hydroxypentanoic acid as key starting materials. The binding mode of α-hydroxy-β-amino acid inhibitors to methionine aminopeptidase (B13392206) has been studied, highlighting the importance of this structural class. nih.gov

Chiral Auxiliaries in Asymmetric Transformations

The inherent chirality of Boc-2-amino-3-hydroxypentanoic acid, with its two stereocenters, makes it a potential candidate for use as a chiral auxiliary in asymmetric synthesis. nih.gov Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer of the product. While specific examples utilizing Boc-2-amino-3-hydroxypentanoic acid as a chiral auxiliary are not prevalent in the literature, the broader class of 1,2-amino alcohols are well-established as effective chiral auxiliaries in a variety of asymmetric transformations. nih.gov

Synthesis of Complex Natural Products and Analogues

While specific examples detailing the total synthesis of complex natural products using Boc-2-amino-3-hydroxypentanoic acid are not extensively documented in publicly available literature, the broader class of β-hydroxy-α-amino acids is fundamental to the synthesis of numerous biologically active compounds. nih.govacs.org These motifs are prevalent in a variety of natural products, including antibiotics and enzyme inhibitors. acs.org The synthetic utility of Boc-protected β-hydroxy-α-amino acids lies in their ability to serve as chiral precursors, enabling the stereocontrolled construction of intricate molecular frameworks.

The synthesis of these crucial building blocks can be achieved through various methods, including biocatalytic approaches. For instance, l-threonine (B559522) transaldolase enzymes have demonstrated the ability to catalyze the diastereoselective synthesis of a diverse range of β-hydroxy-α-amino acids. nih.gov This enzymatic method represents an efficient and scalable route to these valuable compounds, which are pivotal starting points for the synthesis of natural products and pharmaceuticals. nih.gov

Another powerful strategy involves the stereoselective aza-Claisen rearrangement. A highly diastereoselective synthesis of (2S,3S)-β-hydroxy-α-amino acids has been developed from enantiopure α-hydroxy acids, utilizing a palladium(II)-catalyzed aza-Claisen rearrangement of allylic acetimidates. rsc.org This method provides access to allylic amides with high diastereomeric ratios, which can then be converted to the target β-hydroxy-α-amino acids. rsc.org Such synthetic routes are crucial for accessing the specific stereoisomers required for the total synthesis of complex molecules.

Furthermore, aldol (B89426) reactions of glycine (B1666218) Schiff bases represent an effective pathway to β-hydroxy-α-amino acids, allowing for the simultaneous formation of the 1,2-aminoalcohol functionality and the creation of two adjacent stereocenters. acs.org These methods underscore the importance of developing stereoselective strategies to access these key structural motifs for natural product synthesis.

Derivatization for Functionalization and Molecular Scaffolds

The Boc-2-amino-3-hydroxypentanoic acid scaffold, with its protected amine and free hydroxyl group, is ripe for a variety of derivatization reactions to create functionalized molecules and diverse molecular scaffolds. The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of reaction conditions, allowing for selective manipulation of other parts of the molecule.

The hydroxyl group can be a handle for various transformations. For instance, it can be oxidized to a ketone, which can then participate in a host of carbon-carbon bond-forming reactions. Alternatively, it can be acylated or etherified to introduce different functional groups, thereby modifying the steric and electronic properties of the molecule.

The amino group, once deprotected from the Boc group under mild acidic conditions, opens up another avenue for functionalization. It can be acylated, alkylated, or used in peptide coupling reactions to build larger peptidic or peptidomimetic structures. The ability to selectively deprotect the amine in the presence of other functional groups is a key advantage of the Boc-protection strategy. organic-chemistry.org

The development of C-H functionalization reactions has provided powerful tools for the derivatization of amino acid scaffolds. acs.org While specific examples for Boc-2-amino-3-hydroxypentanoic acid are not prominent, the principles of these reactions can be applied. For instance, iridium-catalyzed C-H borylation has been successfully used on N-Boc protected phenylalanine derivatives, demonstrating the potential for late-stage functionalization of the carbon backbone of amino acids. acs.org Such methods allow for the introduction of new substituents with high regioselectivity, expanding the chemical space accessible from a single chiral building block.

The combination of the inherent chirality, the orthogonal protecting groups, and the potential for diverse functionalization makes Boc-2-amino-3-hydroxypentanoic acid and related β-hydroxy-α-amino acids valuable starting materials for the construction of combinatorial libraries and the development of novel molecular scaffolds for drug discovery.

Stereochemical Control and Investigations

The Fundamental Importance of Stereochemistry in Biological Systems

The spatial arrangement of atoms in molecules, or stereochemistry, is of profound importance in biological systems. numberanalytics.com This is particularly true for amino acids, the fundamental building blocks of proteins. proprep.comcsbsju.edu The vast majority of naturally occurring amino acids exist in the L-configuration, and this specific chirality is crucial for the proper folding, stability, and function of proteins. numberanalytics.comproprep.comcsbsju.edu Enzymes, being chiral themselves, often exhibit a high degree of stereospecificity, meaning they can distinguish between different stereoisomers of a substrate. numberanalytics.comslideshare.net This lock-and-key mechanism dictates that only one enantiomer of a chiral molecule may bind to a receptor or be acted upon by an enzyme, while the other may be inactive or even elicit a different, sometimes harmful, biological response. slideshare.net

The stereochemistry of amino acids influences not only protein structure but also their interactions with other biomolecules like nucleic acids and carbohydrates. numberanalytics.com The specific three-dimensional structure of a molecule can determine its biological activity, a principle that is fundamental to drug design and the synthesis of bioactive natural products. slideshare.netnumberanalytics.com Therefore, the ability to control the stereochemistry during the synthesis of amino acid derivatives like Boc-2-amino-3-hydroxypentanoic acid is not merely a chemical challenge but a biological necessity.

Strategies for Achieving Diastereomeric and Enantiomeric Purity

Achieving high levels of diastereomeric and enantiomeric purity is a central goal in the synthesis of complex molecules like Boc-2-amino-3-hydroxypentanoic acid. Several powerful strategies have been developed to this end.

One of the most prominent approaches is the use of the chiral pool , which utilizes readily available, enantiomerically pure natural products such as amino acids and sugars as starting materials. numberanalytics.commdpi.comwikipedia.org This strategy leverages the inherent chirality of these building blocks to construct more complex chiral molecules, often simplifying synthetic routes and ensuring high stereochemical purity. numberanalytics.com Naturally occurring α-amino acids, available in both enantiomerically pure forms, are particularly valuable in this context. mdpi.com

Asymmetric synthesis offers another powerful avenue to enantiomerically pure compounds. This involves using chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. fiveable.me For instance, organocatalytic Mannich-type reactions have been developed for the enantioselective synthesis of non-proteinogenic α-amino acids. rsc.orgnih.gov Similarly, palladium-catalyzed aza-Claisen rearrangements have been employed for the highly diastereoselective synthesis of β-hydroxy-α-amino acids. rsc.org

Chromatographic methods play a crucial role in both the analysis and separation of stereoisomers. High-performance liquid chromatography (HPLC) using chiral stationary phases can be used to separate enantiomers. Alternatively, derivatization of enantiomers with a chiral derivatizing agent (CDA) forms diastereomers, which can then be separated by standard chromatographic techniques due to their different physical properties. thieme-connect.de

The choice of strategy often depends on the specific target molecule and the desired stereoisomer. For the synthesis of β-hydroxy-α-amino acids, methods like the nucleophilic addition of enolates to aldehydes in the presence of a chiral auxiliary have proven highly effective, yielding products with excellent diastereoselectivity and enantiomeric excess. nih.govresearchgate.net

A summary of common strategies is presented in the table below:

| Strategy | Description | Key Advantages |

| Chiral Pool Synthesis | Utilizes readily available, enantiopure natural products (e.g., amino acids, sugars) as starting materials. numberanalytics.commdpi.comwikipedia.org | Simplifies synthetic routes, ensures high stereochemical purity. numberanalytics.com |

| Asymmetric Synthesis | Employs chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. fiveable.me | Allows for the creation of specific enantiomers from achiral or racemic precursors. |

| Chromatographic Resolution | Separates stereoisomers based on their differential interactions with a chiral environment (e.g., chiral stationary phase in HPLC). thieme-connect.de | Enables the purification of a desired stereoisomer from a mixture. |

| Diastereomer Formation | Converts a mixture of enantiomers into a mixture of diastereomers by reaction with a chiral derivatizing agent, which can then be separated. thieme-connect.de | Allows for separation using standard, non-chiral chromatographic methods. |

Stereoselective Generation of Multiple Chiral Centers

The synthesis of molecules with multiple chiral centers, such as Boc-2-amino-3-hydroxypentanoic acid which has two, presents a significant synthetic challenge. Controlling the relative and absolute stereochemistry of each center is crucial. Several methodologies have been developed to address this.

One effective approach involves the aldol (B89426) reaction , where the addition of an enolate to an aldehyde creates two new stereocenters. By using chiral auxiliaries or catalysts, the stereochemical outcome of this reaction can be precisely controlled. For example, the nucleophilic addition of enolates derived from tricyclic iminolactones to aldehydes has been shown to produce aldol adducts with high diastereoselectivity. researchgate.net Subsequent hydrolysis of these adducts yields β-hydroxy-α-amino acids with excellent enantiomeric excess. nih.govresearchgate.net

Another powerful strategy is the use of substrate-controlled asymmetric reactions . In this approach, the existing chirality within a starting material, often derived from the chiral pool, directs the formation of new stereocenters. mdpi.com This method is particularly effective in the synthesis of natural products where the stereochemistry of the final molecule is built upon the inherent chirality of the starting amino acid template. mdpi.com

The aza-Claisen rearrangement , a type of sigmatropic rearrangement, can also be used to generate multiple chiral centers with high stereoselectivity. A palladium(II)-catalyzed aza-Claisen rearrangement of allylic acetimidates has been developed for the diastereoselective synthesis of (2S,3S)-β-hydroxy-α-amino acids. rsc.org

Furthermore, sequential reactions can be employed to build up stereocenters in a controlled manner. For instance, the diastereoselective synthesis of optically pure β,β-dialkyl-β-hydroxy α-amino acids has been achieved through a sequence of Grignard additions to a chiral serine aldehyde equivalent, followed by oxidation and a second Grignard addition. uq.edu.au This method allows for the selective synthesis of all four possible diastereomers by varying the order of Grignard additions and the chirality of the initial synthon. uq.edu.au

The table below summarizes some key methods for the stereoselective generation of multiple chiral centers:

| Method | Description | Example Application |

| Aldol Reaction | The reaction of an enolate with an aldehyde to form a β-hydroxy carbonyl compound, creating two new stereocenters. researchgate.net | Synthesis of β-hydroxy-α-amino acids using chiral iminolactones. nih.govresearchgate.net |

| Substrate-Controlled Asymmetric Reaction | Existing chirality in the substrate directs the stereochemical outcome of a reaction. mdpi.com | Total synthesis of natural products using α-amino acid templates. mdpi.com |

| Aza-Claisen Rearrangement | A nih.govnih.gov-sigmatropic rearrangement of an N-allyl vinylamine (B613835) to form a γ,δ-unsaturated imine. rsc.org | Diastereoselective synthesis of (2S,3S)-β-hydroxy-α-amino acids. rsc.org |

| Sequential Grignard Additions | Stepwise addition of Grignard reagents to a chiral starting material to build multiple stereocenters. uq.edu.au | Synthesis of optically pure β,β-dialkyl-β-hydroxy α-amino acids. uq.edu.au |

Stereoinversion Methodologies in Amino Acid Chemistry

Stereoinversion, the process of converting one enantiomer of a chiral molecule into its opposite, is a valuable tool in amino acid chemistry. This is particularly important because while L-amino acids are abundant and inexpensive, their D-enantiomers are often rare in nature and more costly to synthesize. chemistryworld.com

Chemo-enzymatic methods have proven to be highly effective for the stereoinversion of amino acids. One such approach involves the use of an enantioselective amino acid oxidase in conjunction with a chemical reducing agent. nih.gov The oxidase selectively converts the undesired enantiomer into its corresponding α-keto acid. This intermediate is then non-selectively reduced back to a racemic mixture of the amino acid. The desired enantiomer is thus enriched in the mixture as the cycle repeats.

A more direct approach involves the use of amino acid racemases. These enzymes catalyze the interconversion of D- and L-amino acids by deprotonating the α-carbon to form a planar carbanion intermediate, followed by protonation from the opposite face. nih.gov

In a synthetic laboratory setting, stereoinversion can be achieved through a sequence of chemical reactions. The "Self-Regeneration of Stereocenters" (SRS) principle provides a method to replace a substituent at a stereogenic center without racemization. ethz.ch This multi-step process involves the temporary creation of a new chiral center, modification of the original stereocenter, and subsequent removal of the temporary center. ethz.ch

For β-hydroxy-α-amino acids, it is possible to obtain the erythro diastereomers from the threo diastereomers through an oxidation-reduction sequence. The initial threo adduct can be oxidized to the corresponding β-keto derivative, followed by a stereoselective reduction to yield the erythro isomer. uq.edu.au

The following table outlines some key stereoinversion methodologies:

| Methodology | Description | Key Features |

| Chemo-enzymatic Oxidation-Reduction | An enantioselective oxidase converts one enantiomer to a keto acid, which is then non-selectively reduced back to a racemic amino acid. nih.gov | Allows for the enrichment of the desired enantiomer. |

| Amino Acid Racemases | Enzymes that directly catalyze the interconversion of D- and L-enantiomers. nih.gov | Provides a direct biological route for stereoinversion. |

| Self-Regeneration of Stereocenters (SRS) | A multi-step chemical process for replacing a substituent at a stereocenter without racemization. ethz.ch | A synthetic strategy for achieving stereoinversion with high control. |

| Oxidation-Reduction Sequence | For β-hydroxy-α-amino acids, oxidation of the hydroxyl group to a ketone followed by stereoselective reduction can invert the stereochemistry at the β-carbon. uq.edu.au | Allows for the interconversion of diastereomers. |

Reassignment of Stereochemistry in Complex Molecules

The correct assignment of stereochemistry is a critical aspect of characterizing complex molecules. Occasionally, initial assignments may be incorrect and require revision based on new experimental data or more advanced analytical techniques.

In the context of amino acid derivatives, the absolute configuration is often established by comparison to known standards or through derivatization and analysis. For example, the absolute (S)-configuration of newly synthesized non-proteinogenic α-amino acids was determined by comparing the optical rotation of their N-Ts-protected derivatives with reported data. rsc.orgnih.gov

The development of new synthetic methodologies can also lead to the reassignment of stereochemistry. For example, the synthesis of a key intermediate for lactacystin, along with several of its isomers, using a highly stereoselective methodology for preparing β-hydroxy-α-amino acids, allowed for a definitive assignment of the stereochemistry of these complex molecules. researchgate.net

In some cases, the reassignment of stereochemistry can be a complex process involving a combination of synthetic, spectroscopic, and computational methods. The principle of "Self-Regeneration of Stereocenters" (SRS), while primarily a synthetic tool, has also contributed to the understanding and confirmation of stereochemical assignments in complex systems. ethz.ch The ability to selectively modify a known stereocenter and observe the stereochemical outcome provides a powerful means of verifying or correcting initial assignments.

The importance of accurate stereochemical assignment cannot be overstated, as it directly impacts the understanding of a molecule's biological activity and its interactions within a biological system.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Purity and Stereoisomeric Analysis

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are indispensable for the analysis of Boc-2-amino-3-hydroxypentanoic acid. These techniques provide a robust means to separate the target compound from impurities and to resolve its different stereoisomers.

The purity of Boc-2-amino-3-hydroxypentanoic acid is routinely assessed using reversed-phase HPLC (RP-HPLC). In this method, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the addition of modifiers such as trifluoroacetic acid to improve peak shape and resolution. The retention time of the compound under specific chromatographic conditions is a key identifier, while the peak area is proportional to its concentration, allowing for quantitative purity assessment.

The stereoisomeric analysis of Boc-2-amino-3-hydroxypentanoic acid, which possesses two chiral centers, is a more complex challenge. Chiral HPLC is the method of choice for separating the enantiomers and diastereomers. This is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one stereoisomer more strongly than the others, leading to differential retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and macrocyclic glycopeptide-based CSPs have proven effective for the chiral separation of N-protected amino acids. sigmaaldrich.comrsc.orgresearchgate.net The choice of mobile phase, which can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, plays a critical role in achieving optimal separation. rsc.orgresearchgate.net

Table 1: Representative HPLC Conditions for Analysis of Boc-Amino Acids

| Parameter | Purity Analysis (RP-HPLC) | Stereoisomeric Analysis (Chiral HPLC) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Hexane/Isopropanol or Buffered Aqueous/Organic |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 210-220 nm | UV at 210-220 nm |

| Temperature | Ambient | Controlled (e.g., 25 °C) |

Spectroscopic Methods for Structural Elucidation (NMR, HRMS, IR)

Spectroscopic techniques provide detailed information about the molecular structure of Boc-2-amino-3-hydroxypentanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR provides information about the chemical environment of the hydrogen atoms. For Boc-2-amino-3-hydroxypentanoic acid, characteristic signals would include a singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butoxycarbonyl (Boc) group, and distinct multiplets for the protons on the amino acid backbone (α-H, β-H, and the ethyl group). The coupling patterns and chemical shifts of the α- and β-protons are particularly important for confirming the connectivity and relative stereochemistry.

¹³C NMR reveals the different carbon environments in the molecule. Expected signals would include those for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, and the various carbons of the amino acid skeleton.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used. The high accuracy of HRMS allows for the unambiguous determination of the molecular formula, a critical piece of data for compound identification. For Boc-2-amino-3-hydroxypentanoic acid (C₁₀H₁₉NO₅), the expected monoisotopic mass would be 233.1263 g/mol . scbt.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Boc-2-amino-3-hydroxypentanoic acid would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid and the alcohol, the N-H stretch of the carbamate, and the C=O stretches of both the carboxylic acid and the Boc protecting group. The broad O-H stretching vibration, typically in the region of 3300-2500 cm⁻¹, and the strong carbonyl absorption around 1700-1760 cm⁻¹ are key diagnostic peaks. spectroscopyonline.com

Table 2: Expected Spectroscopic Data for Boc-2-amino-3-hydroxypentanoic acid

| Technique | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | Boc group (-C(CH₃)₃) | ~1.4 ppm (singlet, 9H) |

| α-CH | ~4.0-4.5 ppm (multiplet, 1H) | |

| β-CH | ~3.8-4.2 ppm (multiplet, 1H) | |

| -CH₂CH₃ | ~1.5-1.8 ppm (multiplet, 2H) | |

| -CH₂CH₃ | ~0.9 ppm (triplet, 3H) | |

| ¹³C NMR | Carboxylic acid C=O | ~175-180 ppm |

| Boc C=O | ~155-157 ppm | |

| Boc C(CH₃)₃ | ~80 ppm | |

| Boc C(CH₃)₃ | ~28 ppm | |

| α-C | ~58-62 ppm | |

| β-C | ~65-70 ppm | |

| -CH₂CH₃ | ~25-30 ppm | |

| -CH₂CH₃ | ~10-15 ppm | |

| HRMS (ESI) | [M+H]⁺ | m/z 234.1336 |

| [M+Na]⁺ | m/z 256.1155 | |

| IR | O-H stretch (acid & alcohol) | 3500-2500 cm⁻¹ (broad) |

| N-H stretch (carbamate) | ~3300-3400 cm⁻¹ | |

| C-H stretch | ~2850-3000 cm⁻¹ | |

| C=O stretch (acid & carbamate) | ~1700-1760 cm⁻¹ |

X-ray Diffraction Studies of Conformation and Absolute Configuration

X-ray diffraction analysis of a single crystal of Boc-2-amino-3-hydroxypentanoic acid can provide unequivocal proof of its three-dimensional structure, including the conformation of the molecule and the absolute configuration of its chiral centers.

To perform this analysis, a suitable single crystal of the compound must be grown. google.com This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of the diffraction spots, a detailed electron density map of the molecule can be generated. youtube.com From this map, the precise spatial arrangement of all atoms can be determined, yielding bond lengths, bond angles, and torsional angles.

For a chiral molecule like Boc-2-amino-3-hydroxypentanoic acid, X-ray crystallography is the gold standard for determining the absolute configuration (i.e., the R/S designation at each stereocenter). This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms is sensitive to the chirality of the crystal structure. The determined absolute configuration is crucial for understanding the biological activity and for ensuring stereochemical control in synthetic processes. Furthermore, the solid-state conformation revealed by X-ray diffraction provides insights into intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. researchgate.net

Table 3: Information Obtainable from X-ray Diffraction of Boc-2-amino-3-hydroxypentanoic acid

| Structural Information | Details |

| Connectivity | Confirms the atomic connections within the molecule. |

| Bond Lengths & Angles | Provides precise measurements of all bond lengths and angles. |

| Conformation | Reveals the three-dimensional shape of the molecule in the solid state. |

| Absolute Configuration | Unambiguously determines the R/S configuration at both chiral centers. |

| Intermolecular Interactions | Shows how molecules pack in the crystal lattice and identifies hydrogen bonds. |

Future Research Directions and Applications

Development of Novel Synthetic Pathways with Enhanced Efficiency

The synthesis of beta-hydroxy alpha-amino acids like Boc-2-amino-3-hydroxypentanoic acid is a focal point of extensive research, aiming for methods that are not only efficient but also highly stereoselective. ucla.eduresearchgate.net Current strategies often involve multi-step processes that can be resource-intensive. ucla.edu Future efforts are directed at overcoming these limitations through innovative catalytic systems and reaction designs.

One promising area is the development of direct catalytic asymmetric aldol (B89426) reactions. For instance, a chiral N,N'-dioxide-nickel(II) complex has been effectively used for the reaction between alpha-isothiocyanato imides and various aldehydes. nih.gov This method yields beta-hydroxy-alpha-amino acid derivatives with high diastereoselectivity (up to >99:1 d.r.) and enantioselectivity (up to >99% ee) and is noted for being air-tolerant and easy to manipulate. nih.gov Similarly, Brønsted base catalysis has been successfully applied to the aldol reaction of glycine (B1666218) Schiff bases, providing syn β-hydroxy α-amino acids with high selectivity by using a glycine o-nitro anilide derivative that acts as a hydrogen-bonding platform. acs.org

Another avenue of research focuses on safer and more scalable homologation methods starting from readily available α-amino acids. rsc.orgrsc.org Traditional methods like the Arndt–Eistert reaction or those involving toxic cyanides are being replaced. rsc.orgnih.gov A notable advancement involves a Wittig-type reaction for two-carbon elongation, which circumvents the use of hazardous reagents and has been applied to the synthesis of N-Boc-β³-amino acid methyl esters. rsc.orgrsc.org Research also continues on improving chelation-controlled additions to amino aldehydes, which can provide specific stereoisomers needed for complex targets. ucla.edu

The table below compares different synthetic strategies, highlighting the key advantages that future research aims to optimize.

| Synthetic Strategy | Key Features | Reported Advantages | Reference |

| Catalytic Asymmetric Aldol Reaction | Utilizes chiral metal complexes (e.g., Ni(II)) or Brønsted bases. | High yields (up to 98%), excellent diastereo- and enantioselectivity. | nih.govacs.org |

| Safer Homologation Methods | Avoids toxic reagents like cyanides; may use Wittig-type reactions. | Improved safety profile, scalability, and efficiency (e.g., 85% yield over two steps). | rsc.orgrsc.org |

| Chelation-Controlled Alkylation | Employs bulky protecting groups to direct stereospecific additions. | High stereoselectivity for desired syn- or anti-products. | ucla.edu |

| Arndt-Eistert Approach | Uses N-protected amino acid fluorides for acylation of diazomethane. | Good yields and high purity of crystalline intermediates. | nih.gov |

Future work will likely focus on combining the high selectivity of catalytic methods with the scalability and safety of modern homologation techniques to create even more efficient and industrially viable pathways. google.com

Exploration of Advanced Derivatives for Targeted Therapies

Boc-2-amino-3-hydroxypentanoic acid and its analogs are crucial scaffolds for developing new therapeutic agents. mdpi.com The hydroxy and amino functionalities provide key points for modification, allowing for the synthesis of derivatives with tailored pharmacological profiles. These derivatives are being investigated for a range of activities, including anticancer, antimicrobial, and antiviral properties. mdpi.comontosight.airesearchgate.net

Hydroxy amino acids are integral components of many biologically active natural products and are recognized as valuable building blocks in medicinal chemistry. researchgate.netmdpi.comnih.gov For example, derivatives of α-hydroxy-β-amino acids, such as Boc-Apns-OH (where Apns is allophenylnorstatine), are core structures in the development of HIV-1 protease inhibitors. nih.gov Research in this area investigates how modifications to the amino acid backbone influence binding affinity and biological activity. nih.gov

Furthermore, cyclic β-amino acid derivatives have shown promise as inhibitors of enzymes like the TNF-α converting enzyme and as building blocks for novel antimicrobial peptides. researchgate.net The conformational constraints imposed by the cyclic structure can lead to enhanced biological stability and specific interactions with biological targets. researchgate.netnih.gov The incorporation of Boc-protected hydroxy amino acids into these complex structures is a key strategy for creating new drug candidates. ontosight.ai

The following table summarizes the therapeutic potential of various derivatives.

| Derivative Class | Therapeutic Target/Application | Rationale for Activity | Reference |

| α-Hydroxy-β-amino acid derivatives | HIV-1 Protease Inhibitors | Forms core structure of inhibitors, enabling key binding interactions. | nih.gov |

| Cyclic β-amino acid derivatives | Antimicrobials, Enzyme Inhibitors | Conformationally rigid structure enhances biological stability and target specificity. | researchgate.net |

| General Hydroxy Amino Acid Derivatives | Anticancer, Antiviral, Antifungal Agents | Serves as a versatile building block for diverse pharmacologically active molecules. | mdpi.comontosight.ai |

| γ-Hydroxy-α-amino acid derivatives | Antidiabetics, Antibiotics | Structural motif found in various biologically important natural products. | nih.gov |

Future research will continue to explore the vast chemical space accessible from Boc-2-amino-3-hydroxypentanoic acid, using it as a starting point for novel, highly specific, and potent therapeutic agents.

Integration into Advanced Peptide and Peptidomimetic Scaffolds for Novel Biological Probes

The unique structural properties of Boc-2-amino-3-hydroxypentanoic acid make it an excellent candidate for incorporation into peptides and peptidomimetics, creating novel tools for chemical biology. nih.gov As a non-proteinogenic amino acid, its inclusion can introduce specific conformational constraints and functionalities into a peptide sequence, which is invaluable for designing biological probes. nih.govbeilstein-journals.org

Moreover, the use of constrained amino acids helps in the design of peptidomimetics with well-defined secondary structures. nih.gov This is crucial for mimicking the binding epitopes of natural peptides while improving resistance to proteolytic degradation. researchgate.net For instance, Boc-protected bicycloproline, a highly constrained amino acid, has been synthesized to study its influence on peptide backbone conformation. nih.gov Similar principles apply to the integration of Boc-2-amino-3-hydroxypentanoic acid to create stable scaffolds for probing protein-protein interactions or enzyme activity. beilstein-journals.org

| Application Area | Role of Boc-2-amino-3-hydroxypentanoic acid | Potential Outcome | Reference |

| Fluorescent Probes | Serves as a scaffold for attaching fluorophores and recognition elements. | Probes with high selectivity for biomolecules like proteins and DNA. | beilstein-journals.org |

| Peptidomimetics | Induces specific conformational constraints in the peptide backbone. | Stable mimetics of natural peptide ligands for studying biological receptors. | researchgate.netnih.gov |

| Engineered Proteins | Site-specific incorporation into proteins using orthogonal synthetase/tRNA pairs. | Proteins with novel functions and properties for therapeutic or diagnostic use. | acs.org |

The ongoing development of orthogonal aminoacyl-tRNA synthetases that can incorporate non-canonical amino acids like β-hydroxy acids directly into proteins in living cells represents a frontier in this field. acs.org This technology could allow for the in-vivo synthesis of proteins containing Boc-2-amino-3-hydroxypentanoic acid or its deprotected form, opening up unprecedented possibilities for creating novel biological probes and engineered proteins. acs.org

Emerging Applications in Chemical Biology and Material Science

The versatility of Boc-2-amino-3-hydroxypentanoic acid and related hydroxy amino acids extends beyond medicine and into the realms of chemical biology and material science. nih.gov The ability to precisely control chemical functionality at the monomer level is enabling the design of advanced biomaterials with tailored properties. nih.govresearchgate.net

In material science, polyesters derived from α-hydroxy acids are among the most common biodegradable polymers used in clinical applications. nih.gov By synthesizing α-hydroxy acids from amino acids, researchers can create functional polyesters that incorporate the diverse side-chain functionalities of amino acids. nih.govresearchgate.net This allows for the development of biomaterials with tunable properties, such as hydrophilicity, and provides handles for conjugating active agents or crosslinking the polymer chains. nih.gov This approach bridges the gap between traditional polyesters and functional biopolymers, offering materials for applications like tissue engineering scaffolds and drug delivery systems. acs.orgnih.gov

In chemical biology, the development of biosensors is a significant area of research. For example, transcriptional regulators are being engineered to act as whole-cell biosensors that can detect specific amino acids like L-threonine (B559522). nih.gov While not a direct application of the Boc-protected form, this highlights the importance of hydroxy amino acids as targets for molecular recognition, a principle that can be extended to designing synthetic receptors or probes based on the Boc-2-amino-3-hydroxypentanoic acid scaffold.

The conversion of Boc-protected amino acids into ionic liquids represents another novel application. rsc.orgnih.gov These "Boc-AAILs" have been used as combined reactants, solvents, and additives in dipeptide synthesis, demonstrating how the unique properties of protected amino acids can be harnessed to create new reaction media and synthetic methodologies. nih.gov This could lead to greener and more efficient chemical processes.

Future research is expected to further exploit the dual characteristics of the amino acid and the hydroxyl group to create self-assembling materials, functional surfaces, and new catalytic systems, marking an expansion of its utility far beyond its origins in peptide synthesis.

Q & A

Q. How can computational modeling optimize the synthetic pathway for Boc-2-amino-3-hydroxypentanoic acid?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction energetics and transition states. Molecular dynamics simulations (e.g., in GROMACS) model solvent interactions to refine reaction conditions .

Q. What experimental designs validate the biological activity of Boc-2-amino-3-hydroxypentanoic acid in peptide synthesis?

- Methodological Answer : Incorporate the compound into model peptides (e.g., ACE inhibitors or antimicrobial peptides) via solid-phase synthesis. Assess bioactivity using in vitro assays (e.g., enzyme inhibition or MIC testing) and compare with control peptides lacking the hydroxyl group .

Q. How do researchers address regioselectivity challenges in functionalizing the hydroxyl group of Boc-2-amino-3-hydroxypentanoic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.